molecular formula C21H19FO3 B2741628 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-74-9

1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2741628
CAS No.: 307550-74-9
M. Wt: 338.378
InChI Key: DWTJDVDYEDLDTB-UHFFFAOYSA-N
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Description

  • The fluorobenzyl group is introduced via nucleophilic substitution reactions.
  • Common reagents include 2-fluorobenzyl bromide and a suitable base such as potassium carbonate.
  • Methylation:

    • The methyl group is typically introduced using methyl iodide in the presence of a base like sodium hydride.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    • Formation of the Benzo[c]chromen-6-one Core:

      • Starting with a suitable phenol derivative, the benzo[c]chromen-6-one core can be synthesized through a series of cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

    Chemical Reactions Analysis

    Types of Reactions: 1-((2-Fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    • Oxidation:

      • The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
    • Reduction:

      • Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
    • Substitution:

      • Nucleophilic substitution reactions can occur at the fluorobenzyl group, allowing for the introduction of different substituents.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

    Major Products:

    • Oxidation products may include quinones.
    • Reduction products may include alcohols.
    • Substitution products depend on the nucleophile used.

    Chemistry:

    • The compound serves as a building block for synthesizing more complex molecules.
    • It is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology and Medicine:

    • Potential applications in drug discovery, particularly in designing molecules with specific biological activities.
    • Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry:

    • Used in the development of new materials with unique properties, such as polymers and coatings.
    • Potential applications in the production of specialty chemicals.

    Mechanism of Action

    The mechanism of action of 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards specific targets, while the benzo[c]chromen-6-one core may contribute to the compound’s overall stability and bioavailability.

    Comparison with Similar Compounds

    • 1-((4-Fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
    • 1-((2-Chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

    Comparison:

    • The presence of different substituents (e.g., fluorine vs. chlorine) can significantly impact the compound’s chemical reactivity and biological activity.
    • Fluorine atoms often enhance metabolic stability and binding affinity compared to other halogens.
    • The benzo[c]chromen-6-one core provides a common structural framework, but variations in substituents lead to unique properties and applications.

    Properties

    IUPAC Name

    1-[(2-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H19FO3/c1-13-10-18(24-12-14-6-2-5-9-17(14)22)20-15-7-3-4-8-16(15)21(23)25-19(20)11-13/h2,5-6,9-11H,3-4,7-8,12H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DWTJDVDYEDLDTB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H19FO3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    338.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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